Cilastatin-15N-d3
CAS No.:
Cat. No.: VC16642856
Molecular Formula: C16H26N2O5S
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26N2O5S |
|---|---|
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | (Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
| Standard InChI | InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |
| Standard InChI Key | DHSUYTOATWAVLW-MAVRWZHLSA-N |
| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |
| Canonical SMILES | CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Introduction
Chemical and Structural Properties of Cilastatin-15N-d3
Molecular Characteristics
Cilastatin-15N-d3 possesses the molecular formula C₁₆H₂₃D₃¹⁵NNO₅S and a molecular weight of 362.46 g/mol. The isotopic enrichment ensures minimal interference from endogenous compounds during analytical assays. Key structural features include:
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A (Z)-configured hept-2-enoic acid backbone.
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A 2,2-dimethylcyclopropane carboxamido group at position 2.
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A 15N-labeled amino group and three deuterium atoms at the ethylthio side chain .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥95% (Cilastatin) | |
| Isotopic Enrichment | ≥98% (d3); ≤1% d0 | |
| Solubility | 100 mg/mL in DMSO | |
| Storage Stability | ≥4 years at -20°C |
Synthesis and Purification
The synthesis involves isotopic incorporation via precursor-mediated routes:
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Deuterium Labeling: Achieved through catalytic exchange reactions using deuterated solvents (e.g., D₂O) .
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15N Incorporation: Derived from 15N-enriched ammonia during aminolysis of intermediate thiirane derivatives .
Purification employs reverse-phase HPLC, yielding ≥99.71% chemical purity as confirmed by LC-MS/MS .
Analytical Applications in Biomedical Research
Quantification via Mass Spectrometry
Cilastatin-15N-d3 is integral to LC-MS/MS protocols for cilastatin quantification:
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Ionization Mode: Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) .
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Transitions: m/z 362.46 → 217.1 (quantifier) and 362.46 → 145.0 (qualifier) .
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Linear Range: 0.05–200 µg/mL in plasma, with a lower limit of quantification (LLOQ) of 0.05 µg/mL .
Table 2: Validation Parameters for LC-MS/MS Assays
| Parameter | Value | Source |
|---|---|---|
| Accuracy | 98.2–102.4% | |
| Intraday Precision | <5% RSD | |
| Matrix Effect | 92–108% | |
| Recovery | 94–101% |
Role in Nephrotoxicity Studies
Cilastatin-15N-d3 facilitates precise measurement of cilastatin’s renoprotective effects:
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Vancomycin-Induced Toxicity: At 200 µg/mL, cilastatin reduces apoptosis in porcine renal tubular cells by 67% (p < 0.01) .
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Mechanism: Inhibition of renal dipeptidase I (Ki = 0.7 µM) prevents hydrolysis of nephrotoxic β-lactam antibiotics .
Pharmacological and Clinical Implications
Synergy with β-Lactam Antibiotics
Cilastatin-15N-d3’s parent compound enhances imipenem efficacy:
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Bacterial Models: Reduces imipenem’s MIC against Pseudomonas aeruginosa from 8 µg/mL to 2 µg/mL .
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In Vivo Protection: Murine systemic infection models show 90% survival with imipenem/cilastatin vs. 40% with imipenem alone .
Inhibition of Metallo-β-Lactamases
Cilastatin inhibits CphA metallo-β-lactamase (IC₅₀ = 178 µM), restoring meropenem activity against Aeromonas hydrophila .
Emerging Research Directions
COVID-19 Immunomodulation
Preliminary studies suggest cilastatin’s anti-inflammatory properties may attenuate cytokine storms, though mechanistic insights remain under investigation .
Deuterium Kinetic Isotope Effects
Deuteration alters cilastatin’s pharmacokinetics, prolonging half-life from 1.2 h to 1.8 h in rodent models .
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